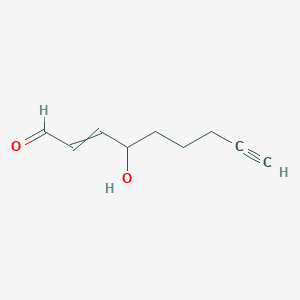
Resolvin D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La resolvina D4 es un mediador lipídico especializado pro-resolutivo derivado del ácido docosahexaenoico. Desempeña un papel crucial en la resolución de la inflamación y la promoción de la reparación de tejidos. Este compuesto forma parte de la serie D de resolvinas, conocidas por sus potentes propiedades antiinflamatorias y pro-resolutivas.
Aplicaciones Científicas De Investigación
La resolvina D4 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza para estudiar la síntesis estereo-selectiva y el papel de los mediadores lipídicos en las reacciones químicas.
Biología: Se investiga por su papel en la resolución de la inflamación y la promoción de la reparación de tejidos.
Industria: Posibles aplicaciones en el desarrollo de fármacos antiinflamatorios y agentes terapéuticos.
Mecanismo De Acción
La resolvina D4 ejerce sus efectos uniéndose a receptores específicos en la superficie de las células inmunitarias, lo que lleva a la activación de vías pro-resolutivas. Reduce la infiltración neutrófila y mejora la captación de células apoptóticas por los macrófagos. Este compuesto también promueve la biosíntesis de otras resolvinas de la serie D, facilitando la resolución de la inflamación .
Compuestos similares:
- Resolvina D1
- Resolvina D2
- Resolvina D3
- Resolvina D5
Comparación: La resolvina D4 es única en su capacidad de reducir la infiltración neutrófila y mejorar la captación de células apoptóticas por los macrófagos. A diferencia de otras resolvinas de la serie D, la resolvina D4 tiene una estereoquímica distinta y acciones biológicas específicas, lo que la convierte en un compuesto valioso para aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Resolvin D4 plays a key role in biochemical reactions, particularly in orchestrating resolution networks involved in host responses to injury and infection . It interacts with various enzymes, proteins, and other biomolecules, regulating cellular responses . For instance, it has been found to reduce neutrophilic infiltration and enhance the uptake of apoptotic PMN by human dermal fibroblasts .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating leukocytic infiltration, promoting clearance of apoptotic cells, debris, and bacteria . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It regulates neutrophil trafficking into the inflamed tissue, enhances antimicrobial defense and phagocytosis, and promotes neutrophil apoptosis and clearance of apoptotic neutrophils and cellular debris by macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to persist late into the resolution phase of acute murine Staphylococcus aureus infections
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized from docosahexaenoic acid (DHA, C22:6) during the body’s rapid cellular and chemical response to injurious stimuli
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis total de la resolvina D4 implica una estrategia de grupo quiral que comienza con derivados de glicidiol y D-eritrosa para introducir centros estereogénicos. Una reacción de acoplamiento cruzado mediada por cobre(I) entre bromuro de propargilo y precursores acetilénicos terminales produce estructuras centrales de intermediarios clave en una etapa tardía. Una reducción simultánea de Lindlar del residuo diinilo saltado seguida de la escisión del grupo sililo completa la síntesis .
Métodos de producción industrial: Actualmente, la producción industrial de resolvina D4 no está ampliamente establecida. La disponibilidad sintética de estas moléculas ha ayudado a dilucidar aún más sus biofunciones estereo-selectivas .
Análisis De Reacciones Químicas
Tipos de reacciones: La resolvina D4 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para su biosíntesis y actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el oxígeno molecular.
Reducción: El catalizador de Lindlar se utiliza para la reducción de residuos diinilo.
Sustitución: Se emplean catalizadores de cobre(I) para reacciones de acoplamiento cruzado.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios isómeros estereoisómeros y epímeros de la resolvina D4, que tienen diferentes actividades biológicas .
Comparación Con Compuestos Similares
- Resolvin D1
- Resolvin D2
- Resolvin D3
- Resolvin D5
Comparison: Resolvin D4 is unique in its ability to reduce neutrophilic infiltration and enhance the uptake of apoptotic cells by macrophages. Unlike other D-series resolvins, this compound has a distinct stereochemistry and specific biological actions, making it a valuable compound for therapeutic applications .
Propiedades
IUPAC Name |
(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPLJNOOLKUEBS-RIYRYSNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
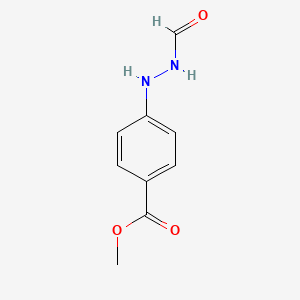
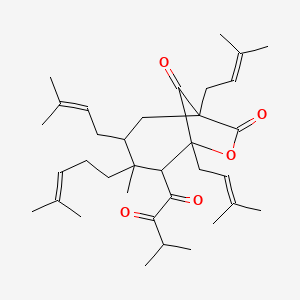

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)
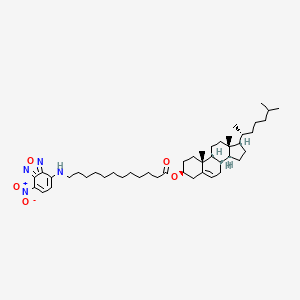

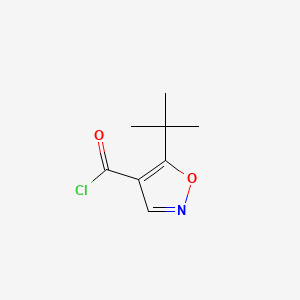

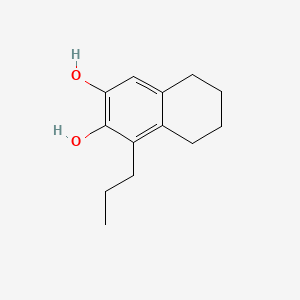
![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)
